molecular formula C21H18FNO5 B10907209 5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate

5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate

Cat. No. B10907209
M. Wt: 383.4 g/mol
InChI Key: NDVVKZVNLDXCAF-CXUHLZMHSA-N
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Description

5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxazolylidene moiety, and a methoxyphenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate typically involves multi-step organic reactions. The starting materials often include 3-fluorobenzaldehyde, 2-methoxyphenyl acetic acid, and other reagents necessary for forming the oxazole ring and ester linkage. Common synthetic routes may involve:

    Condensation Reactions: Formation of the oxazole ring through condensation of 3-fluorobenzaldehyde with an appropriate amide or nitrile.

    Esterification: Conversion of 2-methoxyphenyl acetic acid to its ester form using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Coupling Reactions: Coupling of the oxazole intermediate with the ester to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl and oxazole moieties may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{(E)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate
  • 5-{(E)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate

Uniqueness

The presence of the fluorophenyl group in 5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate distinguishes it from its chlorinated or brominated analogs. This fluorine substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique in its class.

properties

Molecular Formula

C21H18FNO5

Molecular Weight

383.4 g/mol

IUPAC Name

[5-[(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-methylpropanoate

InChI

InChI=1S/C21H18FNO5/c1-12(2)20(24)27-18-10-13(7-8-17(18)26-3)9-16-21(25)28-19(23-16)14-5-4-6-15(22)11-14/h4-12H,1-3H3/b16-9+

InChI Key

NDVVKZVNLDXCAF-CXUHLZMHSA-N

Isomeric SMILES

CC(C)C(=O)OC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F)OC

Canonical SMILES

CC(C)C(=O)OC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC

Origin of Product

United States

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